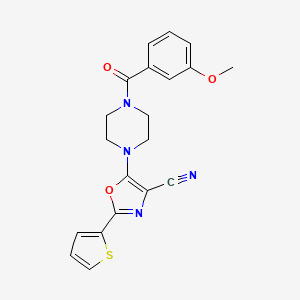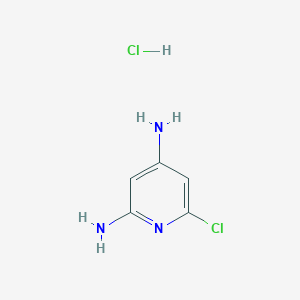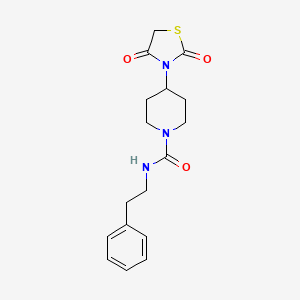![molecular formula C23H23N3O4 B2403705 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938036-90-9](/img/structure/B2403705.png)
1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound within the pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions:
Formation of Intermediate Compounds: : The initial steps often include forming intermediate compounds that contribute to the furan and pyrimidine rings' structure.
Ring Closure Reactions: : Subsequent reactions involve ring closure to integrate the furan and pyrimidine rings.
Substitution Reactions: : Introduction of phenylamino and propoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, this compound's production might involve optimized reaction conditions, like elevated temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, which might modify the furan ring, leading to variations in its chemical properties.
Reduction: : Reduction reactions can alter the pyrimidine ring, impacting its interaction with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to stabilize intermediates during reactions.
Major Products Formed
Hydroxylated Derivatives: : Oxidation can yield hydroxylated derivatives with modified properties.
Dehalogenated Products: : Reduction may result in dehalogenated compounds, impacting the overall molecular activity.
Substituted Analogues: : Substitution reactions can generate a variety of analogues, each with unique characteristics based on the introduced groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications in several scientific domains:
Chemistry
Catalysis Research: : Acts as a catalyst or ligand in various chemical transformations, improving reaction rates and selectivity.
Biology
Enzyme Inhibition Studies: : Used to study the inhibition of specific enzymes, offering insights into biochemical pathways.
Medicine
Drug Development: : Potential precursor or active component in pharmaceuticals targeting specific cellular pathways or diseases.
Industry
Material Science: : Incorporated in the development of new materials with desirable physical and chemical properties.
Wirkmechanismus
This compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine rings interact with active sites, altering the conformation and activity of the target molecules. These interactions can modulate various biochemical pathways, resulting in therapeutic or functional outcomes.
Similar Compounds
1,3-Dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
6-(Phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine
Uniqueness: Compared to similar compounds, 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to the combined presence of dimethyl, phenylamino, and propoxyphenyl groups. This unique configuration imparts specific chemical properties and biological activities not found in its analogues, making it a valuable subject of study.
There you go—a deep dive into the world of this compound. Fascinating stuff, isn't it? What's your next query?
Eigenschaften
IUPAC Name |
6-anilino-1,3-dimethyl-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-29-17-12-8-9-15(14-17)18-19-21(27)25(2)23(28)26(3)22(19)30-20(18)24-16-10-6-5-7-11-16/h5-12,14,24H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABLGAAHRJSLOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
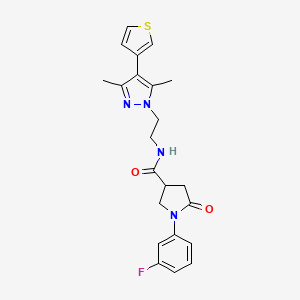
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)

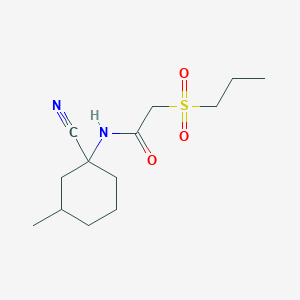

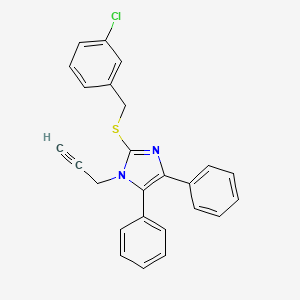
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

